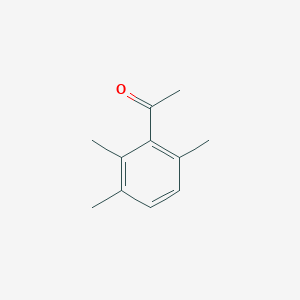

2,3,6-Trimethylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKUYCGSPCDDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541838 | |

| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54200-67-8 | |

| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,6-Trimethylacetophenone CAS number 54200-67-8

An In-Depth Technical Guide to 2,3,6-Trimethylacetophenone (CAS 54200-67-8) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 54200-67-8), a substituted aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis via Friedel-Crafts acylation with detailed mechanistic insights, and state-of-the-art spectroscopic characterization. While direct applications in drug development are not extensively documented, its structural features suggest potential as a valuable intermediate and building block in synthetic and medicinal chemistry. This guide consolidates technical data and field-proven methodologies to serve as an essential resource for the scientific community.

Core Chemical and Physical Properties

This compound, also known as 1-(2,3,6-trimethylphenyl)ethanone, is an organic compound with the chemical formula C₁₁H₁₄O.[1] It is a colorless to light yellow liquid soluble in common organic solvents.[1] It is crucial to distinguish this compound from its more common isomer, 2,4,6-trimethylacetophenone (CAS: 1667-01-2), as their properties and reactivity can differ significantly due to the varied substitution pattern on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54200-67-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Boiling Point | 235.5 °C | [1] |

| Flash Point | 101.4 °C | [1] |

| SMILES | CC1=C(C(=C(C=C1)C)C(=O)C)C | [1] |

| Storage | Store at 10°C - 25°C in a dry, cool, well-ventilated place.[1][3] | [1][3] |

Synthesis and Purification: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[4][5] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The Lewis acid catalyst is essential as it coordinates with the acylating agent to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,2,4-trimethylbenzene ring. The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride, which is not electrophilic enough to react with the aromatic ring on its own.[5] Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is required.[4] The subsequent aqueous workup hydrolyzes this complex to liberate the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is adapted from established Friedel-Crafts procedures.[7] All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Acetyl Chloride (freshly distilled)

-

Anhydrous Aluminum Chloride (AlCl₃, finely powdered)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Diethyl ether or Ethyl Acetate for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a three-necked, round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: In the dropping funnel, prepare a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Acylation: Prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature between 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas.

-

Workup and Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Caption: General Experimental Workflow for Synthesis.

Spectroscopic and Structural Elucidation

Definitive experimental spectra for this compound are not widely published. The following characterization data is based on established spectroscopic principles and analysis of analogous structures.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the two aromatic protons and the four different methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-aromatic | ~7.15 | d, J ≈ 8.0 Hz | 1H | H-5 |

| H-aromatic | ~7.05 | d, J ≈ 8.0 Hz | 1H | H-4 |

| -C(=O)CH₃ | ~2.55 | s | 3H | Acetyl methyl |

| Ar-CH₃ | ~2.30 | s | 3H | C6-Methyl |

| Ar-CH₃ | ~2.25 | s | 3H | C2-Methyl |

| Ar-CH₃ | ~2.20 | s | 3H | C3-Methyl |

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The carbon spectrum will confirm the presence of 11 unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted δ (ppm) | Assignment |

| Carbonyl | ~205 | C=O |

| Aromatic Quaternary | ~138-142 | C1, C2, C3, C6 |

| Aromatic CH | ~128-132 | C4, C5 |

| Acetyl Methyl | ~30 | -C(=O)CH₃ |

| Aromatic Methyls | ~18-22 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2980-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1690 | Strong | C=O Stretch | Ketone |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

The most prominent peak will be the strong carbonyl (C=O) stretch, characteristic of an aryl ketone.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A peak is expected at m/z = 162, corresponding to the molecular formula C₁₁H₁₄O.

-

Major Fragments:

-

m/z = 147: [M-15]⁺, corresponding to the loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is often a very prominent peak.

-

m/z = 43: [CH₃CO]⁺, the acylium ion itself, which is also typically a strong signal.

-

Applications in Research and Development

This compound serves primarily as a research chemical and an intermediate in organic synthesis.[1][9] While one source mentions its use as a precursor to carotenoids, this application is not widely substantiated in available literature.[1]

For drug development professionals, its utility lies in its potential as a sterically hindered building block. The specific arrangement of the three methyl groups on the aromatic ring provides a unique scaffold for constructing complex molecules with defined three-dimensional structures. This can be advantageous in designing ligands that require specific steric bulk to achieve selective binding to biological targets. The ketone functionality offers a versatile handle for further chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into more complex heterocyclic systems.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[3][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]

References

-

Biosynth. (2,3,6-Trimethyl)acetophenone | 54200-67-8 | FT70623.

-

Sigma-Aldrich. This compound | 54200-67-8.

-

Sigma-Aldrich. 2′,4′,6′-Trimethylacetophenone, ≥98.0% (GC) | 1667-01-2.

-

ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR spectrum.

-

CymitQuimica. 2,3,6-Trimetilacetofenona | 54200-67-8.

-

Sigma-Aldrich. 2′,4′,6′-Trimethylacetophenone ≥98.0% (GC) | 1667-01-2.

-

The Good Scents Company. 2',4',6'-trimethyl acetophenone | 1667-01-2.

-

PrepChem.com. Preparation of 2′,4′,6′-trimethylacetophenone.

-

Fisher Scientific. Material Safety Data Sheet - Acetophenone.

-

ChemBuyersGuide.com, Inc. CHEMOS GmbH & Co. KG (Page 34).

-

ChemicalBook. This compound CAS#: 54200-67-8.

-

Fisher Scientific. SAFETY DATA SHEET - 2',4',6'-Trimethylacetophenone.

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

-

Wikipedia. Friedel–Crafts reaction.

-

ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) IR Spectrum.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 2',4',6'-Trimethylacetophenone | 1667-01-2.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

-

Organic Chemistry Portal. Friedel-Crafts Acylation.

-

ChemicalBook. 54200-67-8(this compound) Product Description.

-

SpectraBase. 2',4',6'-Trimethylacetophenone - Optional[MS (GC)] - Spectrum.

-

SpectraBase. 2',4',6'-Trimethylacetophenone - Optional[13C NMR] - Spectrum.

-

PubChem. 2-Methylacetophenone | C9H10O | CID 11340.

-

ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2.

-

ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different...

-

SpectraBase. 2',4',6'-Trimethylacetophenone - Optional[ATR-IR] - Spectrum.

-

Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone.

-

Sigma-Aldrich. 2′,4′,6′-Trimethylacetophenone ≥98.0% (GC) | 1667-01-2.

-

National Institute of Standards and Technology. Acetophenone - the NIST WebBook.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 54200-67-8: 2,3,6-Trimetilacetofenona | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 10. southwest.tn.edu [southwest.tn.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trimethylacetophenone

Foreword: This document serves as a comprehensive technical guide on the physicochemical properties of 2,3,6-trimethylacetophenone (CAS No. 54200-67-8). It is intended for researchers, chemists, and drug development professionals who may be working with this specific, lesser-documented isomer of trimethylacetophenone. Due to the limited availability of published experimental data for this compound, this guide synthesizes known information with established analytical methodologies for aromatic ketones. The objective is to provide not only the available data but also a robust framework for the in-house validation and characterization of this molecule, thereby ensuring scientific rigor and enabling its confident use in research and development.

Introduction and Molecular Overview

This compound is an aromatic ketone distinguished by the substitution pattern on its phenyl ring. As an isomer of the more common 2,4,6-trimethylacetophenone, its unique steric and electronic arrangement can impart distinct properties relevant to its application as a chemical intermediate, particularly in the synthesis of complex molecules like carotenoids.[1] Understanding its fundamental physicochemical properties is a critical first step for its use in reaction design, process scale-up, quality control, and formulation development.

This guide provides a structured approach to the characterization of this compound, detailing its known properties and presenting validated protocols for determining those that are not yet established in the scientific literature.

Table 1: Core Identification and Known Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(2,3,6-trimethylphenyl)ethan-1-one | [1] |

| CAS Number | 54200-67-8 | [1] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 235.5 °C | [1] |

| Flash Point | 101.4 °C | [1] |

| SMILES | CC1=C(C(=C(C=C1)C)C(=O)C)C | [1] |

| General Solubility | Soluble in organic solvents | [1] |

Experimental Determination of Physicochemical Properties

The following sections outline detailed, field-proven methodologies for the comprehensive characterization of liquid aromatic ketones, directly applicable to this compound.

Boiling Point Verification

While a boiling point of 235.5 °C is reported, experimental verification is essential for confirming sample purity.[1] Distillation is the definitive method for both purification and boiling point determination.[2] For micro-scale verification, the Thiele tube method is highly effective.

Protocol 2.1.1: Boiling Point Determination via Thiele Tube

-

Causality: This method relies on the principle that the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A continuous stream of bubbles from an inverted capillary indicates that the vapor pressure has overcome the external pressure. The temperature at which bubbling ceases and the liquid is drawn back into the capillary upon cooling represents the precise equilibrium point.[3]

-

Preparation: Attach a small test tube (e.g., a 75x10mm Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the tube should align with the thermometer bulb.

-

Capillary Insertion: Place a melting-point capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Place the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is level with the upper arm of the tube.

-

Observation: Heat the Thiele tube arm gently. Observe the capillary for the emergence of a rapid, continuous stream of bubbles.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and liquid begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.

Solubility and Polarity Classification

A compound's solubility profile provides critical insights into its polarity and the presence of ionizable functional groups. While this compound is known to be soluble in organic solvents, a systematic analysis is required for applications in biphasic reaction systems or extraction protocols.[1]

Protocol 2.2.1: Systematic Solubility Testing

-

Causality: This protocol systematically tests the compound's ability to dissolve in solvents of varying polarity and pH. Solubility in water indicates high polarity. Lack of water solubility followed by solubility in aqueous acid or base points to the presence of a basic or acidic functional group, respectively. Ketones without other ionizable groups are typically neutral.[4][5]

-

Sample Preparation: In five separate small test tubes, add 25 mg of this compound.

-

Solvent Addition: To the tubes, add 0.75 mL of the following solvents, one per tube:

-

Deionized Water

-

5% (w/v) NaOH solution

-

5% (w/v) NaHCO₃ solution

-

5% (v/v) HCl solution

-

Concentrated H₂SO₄ (use with extreme caution)

-

-

Observation: Vigorously shake each tube for 1-2 minutes. Observe and record whether the compound is soluble (forms a clear, homogenous solution) or insoluble.

-

Interpretation:

-

Water: Expected to be insoluble due to the large nonpolar aromatic ring.

-

5% NaOH & 5% NaHCO₃: Expected to be insoluble as the ketone functionality is not acidic.

-

5% HCl: Expected to be insoluble as the ketone is not basic.

-

Conc. H₂SO₄: Expected to be soluble, as the oxygen atom can be protonated by the strong acid.[5]

-

Caption: Logical workflow for solubility classification of an organic compound.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic data are indispensable for confirming the molecular structure and assessing the purity of this compound. The following sections describe the expected spectral features and provide standard operating procedures for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

Expected ¹H NMR Features: The proton NMR spectrum is expected to be complex due to the asymmetric substitution.

-

Aromatic Protons: Two distinct signals in the aromatic region (~7.0-7.8 ppm), likely appearing as doublets due to coupling.

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons, typically around 2.5-2.7 ppm.

-

Ring Methyl Protons: Three distinct singlets, each integrating to 3 protons, in the range of 2.1-2.5 ppm. The exact chemical shifts will be influenced by their position relative to the acetyl group.

-

-

Expected ¹³C NMR Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically >195 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (~125-140 ppm). Four will be quaternary (substituted) and two will be methine (CH) carbons.

-

Acetyl Carbon (-COCH₃): A signal in the range of 25-32 ppm.

-

Ring Methyl Carbons: Three distinct signals in the aliphatic region, typically between 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Expected Characteristic Absorptions:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

Aromatic C=C Stretches: Medium to weak bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

sp² C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹ ).

-

sp³ C-H Stretch (Alkyl): Strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹ ).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds and confirming molecular weight.

-

Causality: Gas chromatography separates the sample components based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that serves as a molecular fingerprint, confirming both the molecular weight and aspects of the structure.

Protocol 3.3.1: Purity and Identity Confirmation by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Column: Utilize a standard nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase like an HP-5MS).[6]

-

GC Conditions: [7]

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Conditions: [6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Purity: Assess the total ion chromatogram (TIC). A pure sample should exhibit a single major peak. Purity can be calculated based on the relative peak area.

-

Identity: Analyze the mass spectrum of the main peak.

-

Molecular Ion (M⁺): Expect a peak at m/z = 162 , corresponding to the molecular weight.

-

Key Fragments: Expect significant fragments corresponding to the loss of a methyl group ([M-15]⁺ at m/z = 147 ) and the loss of the acetyl group ([M-43]⁺ at m/z = 119 ), which would be a characteristic base peak.

-

-

Caption: Integrated workflow for compound identity and purity verification.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on those for analogous aromatic ketones.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 10°C and 25°C.[1]

-

Fire Safety: The compound is a combustible liquid with a flash point of 101.4 °C.[1] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable chemical intermediate whose full potential is predicated on a thorough understanding of its physicochemical properties. This guide has consolidated the known data for this compound and, crucially, provided a detailed set of validated, step-by-step protocols for its complete analytical characterization. By employing the methodologies for solubility, boiling point, NMR, IR, and GC-MS analysis described herein, researchers can confidently verify the identity, purity, and key physical properties of their material. This foundational knowledge is essential for ensuring reproducibility in experimental work and for the successful application of this compound in advanced chemical synthesis.

References

Sources

synthesis routes for 1-(2,3,6-trimethylphenyl)ethanone

An In-Depth Technical Guide to the Synthesis of 1-(2,3,6-Trimethylphenyl)ethanone

Executive Summary

1-(2,3,6-Trimethylphenyl)ethanone, a sterically hindered aromatic ketone, serves as a valuable intermediate in various domains of chemical synthesis. Its substituted phenyl ring presents unique challenges and opportunities for functionalization. The steric crowding around the ketone moiety, imparted by the ortho-methyl groups, significantly influences its reactivity and necessitates carefully considered synthetic strategies. This guide provides a comprehensive overview of the primary synthesis routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application. We will explore the classical Friedel-Crafts acylation, the intramolecular Fries rearrangement, and modern transition-metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices.

Introduction: The Challenge of Steric Hindrance

The target molecule, 1-(2,3,6-trimethylphenyl)ethanone (CAS 54200-67-8), possesses the following structure:

The key structural feature is the presence of two methyl groups at the ortho-positions (2 and 6) relative to the acetyl group. This steric hindrance significantly deactivates the carbonyl group towards nucleophilic addition compared to simpler acetophenone derivatives[2]. Consequently, the synthesis of such crowded ketones requires robust methodologies that can overcome these steric barriers. This guide will focus on methods to construct the core C(aryl)-C(acyl) bond.

Primary Synthesis Route: Friedel-Crafts Acylation

The most direct and classical approach to forming an aryl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3]

Mechanistic Rationale and Substrate Selection

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4] For the synthesis of 1-(2,3,6-trimethylphenyl)ethanone, the requisite aromatic precursor is 1,2,4-trimethylbenzene (pseudocumene). The acetyl group is introduced at the 5-position of the pseudocumene ring, which is sterically the most accessible and is activated by the methyl groups at the ortho and para positions.

The Lewis acid, typically aluminum chloride (AlCl₃), plays a dual role. It first activates the acylating agent (e.g., acetyl chloride) to generate the acylium ion. Subsequently, it coordinates to the carbonyl oxygen of the product ketone. This complexation deactivates the product, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation that often suffers from polyalkylation.[5][6] Because of this product complexation, a stoichiometric amount of the Lewis acid catalyst is required.[3]

Experimental Protocol: Acylation of 1,2,4-Trimethylbenzene

This protocol is adapted from established procedures for the acylation of substituted benzenes.[7][8]

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with NaOH solution to trap evolved HCl gas). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous DCM (or CS₂) and finely powdered anhydrous AlCl₃ (1.1 equivalents). Cool the suspension to 0-5 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion precursor complex.

-

Arene Addition: Add 1,2,4-trimethylbenzene (1.0 equivalent) dropwise via the addition funnel over 30-45 minutes. A dark color change is typically observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Caution: This step is highly exothermic and releases HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2,3,6-trimethylphenyl)ethanone.

| Parameter | Condition/Reagent | Rationale & Causality |

| Catalyst | Anhydrous AlCl₃ (≥1.0 eq.) | Stoichiometric amount is required as the catalyst complexes with the product ketone, preventing polyacylation.[6] Must be anhydrous to avoid deactivation. |

| Acylating Agent | Acetyl Chloride / Acetic Anhydride | Highly reactive electrophile precursors. Acetyl chloride is often more reactive. |

| Solvent | DCM, CS₂, Nitrobenzene | Must be inert to Friedel-Crafts conditions. CS₂ and DCM are common choices.[7] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic formation of the acylium ion complex. Subsequent warming allows the reaction to proceed to completion. |

| Work-up | Ice / conc. HCl | Hydrolyzes the AlCl₃-ketone complex to liberate the final product and dissolves aluminum salts in the aqueous phase.[8] |

Alternative Synthetic Strategy: The Fries Rearrangement

The Fries rearrangement is an intramolecular alternative to the Friedel-Crafts acylation, converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[9][10][11] This method avoids intermolecular side reactions and can be advantageous when the starting arene is a phenol.

Synthesis via Fries Rearrangement

The synthesis of 1-(2,3,6-trimethylphenyl)ethanone via this route would conceptually involve three steps:

-

Synthesis of 2,3,6-trimethylphenol: Prepared from 1,2,4-trimethylbenzene via sulfonation followed by alkali fusion or other established methods.

-

Esterification: The phenol is acetylated to form 2,3,6-trimethylphenyl acetate.

-

Fries Rearrangement: The ester is rearranged to the corresponding hydroxyaryl ketone. The hydroxyl group would then need to be removed (deoxygenated) to yield the final target.

While multi-step, this pathway offers a different strategic approach. The key step is the rearrangement.

Controlling Regioselectivity

The Fries rearrangement can yield both ortho- and para-acylated phenols. The regioselectivity is highly dependent on reaction conditions:

-

Temperature: Lower temperatures (<60 °C) generally favor the formation of the para product (kinetic control).[4] Higher temperatures (>100 °C) favor the thermodynamically more stable ortho product, which can form a chelated bidentate complex with the aluminum catalyst.[4]

-

Solvent: Non-polar solvents tend to favor the ortho product, whereas polar solvents favor the para product.[11]

For the synthesis of the precursor to 1-(2,3,6-trimethylphenyl)ethanone, the rearrangement of 2,3,6-trimethylphenyl acetate would need to favor acylation at the 4-position (para to the hydroxyl group). This would require low-temperature conditions.

Modern Approaches: Carbonylative Cross-Coupling

For sterically hindered systems where classical methods may fail or give low yields, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative.[12] Carbonylative cross-coupling reactions, such as the Suzuki or Negishi variants, can construct aryl ketones by coupling an aryl halide or triflate with an organometallic reagent under an atmosphere of carbon monoxide (CO).[12]

General Reaction Scheme: Aryl-X + R-M + CO --[Pd or Ni catalyst]--> Aryl-CO-R + M-X

-

Aryl-X: Aryl halide (e.g., 1-iodo-2,3,6-trimethylbenzene)

-

R-M: Organometallic reagent (e.g., methylboronic acid or dimethylzinc)

-

Catalyst: Typically a palladium complex with a suitable ligand (e.g., PEPPSI-IPr for hindered substrates).[12]

This method forms two new carbon-carbon bonds in a single step and often proceeds under milder conditions than Friedel-Crafts or Fries reactions. Its primary advantage is the precise control of regiochemistry, as the acetyl group is installed exactly where the halide was located on the starting material. The main challenges are the availability of the aryl halide precursor and the handling of toxic carbon monoxide gas.

Comparative Analysis of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Fries Rearrangement | Carbonylative Cross-Coupling |

| Starting Material | 1,2,4-Trimethylbenzene | 2,3,6-Trimethylphenol | 1-Halogeno-2,3,6-trimethylbenzene |

| Key Reagents | AlCl₃, Acetyl Chloride | AlCl₃, Acetic Anhydride | Pd/Ni Catalyst, CO, Organometallic |

| Number of Steps | 1 (from arene) | 3+ (from arene) | 2+ (from arene) |

| Regiocontrol | Good, but potential for isomers | Moderate; condition-dependent | Excellent |

| Scalability | High; industrially established | Moderate | Moderate; CO handling can be a challenge |

| Substrate Scope | Limited by deactivating groups | Requires phenolic esters | Broad; tolerant of many functional groups |

| Key Advantage | Direct, cost-effective | Good for phenol precursors | High selectivity for hindered ketones |

| Key Disadvantage | Harsh conditions, stoichiometric waste | Multi-step, potential deoxygenation needed | Cost of catalyst, handling of toxic CO |

Conclusion

The synthesis of 1-(2,3,6-trimethylphenyl)ethanone can be effectively achieved through several strategic pathways. For direct, large-scale synthesis where the starting materials are readily available, Friedel-Crafts acylation of 1,2,4-trimethylbenzene remains the most practical and economical choice. Its primary drawbacks are the harsh reaction conditions and the generation of stoichiometric aluminum waste. The Fries rearrangement offers an alternative intramolecular route, particularly if a phenolic precursor is more accessible, though it adds synthetic steps. For laboratory-scale synthesis requiring high purity and precise regiochemical control, especially when dealing with complex or sensitive substrates, modern carbonylative cross-coupling methods represent the state-of-the-art. The choice of synthesis route should be guided by a careful evaluation of factors including scale, cost, precursor availability, and the specific requirements for purity and yield.

References

-

Grokipedia. (n.d.). Fries rearrangement. Grokipedia. Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2024). Fries Rearrangement. J&K Scientific. Retrieved from [Link]

-

Biscoe, M. R., & Fors, B. P. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. NIH Public Access. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]

-

Oxford Reference. (n.d.). Gattermann-Koch reaction. Oxford Reference. Retrieved from [Link]

-

MDPI. (n.d.). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. MDPI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2′,4′,6′-trimethylacetophenone. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Sterically Hindered Ketones from Aldehydes via O-Silyl Oximes. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

-

Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. Retrieved from [Link]

-

Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Waseda University. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

-

UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. UCL Discovery. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis, Characterization, and Quantum Chemical Calculations of 1-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]. ProQuest. Retrieved from [Link]

-

IP India. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IP India. Retrieved from [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.

-

Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylation. Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

ResearchGate. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. ResearchGate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. byjus.com [byjus.com]

- 12. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

2,3,6-Trimethylacetophenone spectral data interpretation

An In-depth Technical Guide to the Spectral Interpretation of 2',4',6'-Trimethylacetophenone

This guide provides a comprehensive analysis of the spectral data for 2',4',6'-trimethylacetophenone (CAS RN: 1667-01-2), a substituted aromatic ketone.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles of spectroscopic analysis.

Introduction to 2',4',6'-Trimethylacetophenone

2',4',6'-Trimethylacetophenone, also known as 2-acetylmesitylene, is a colorless to pale yellow liquid with a distinct sweet, floral odor.[1][3] Its molecular structure, consisting of a ketone functional group attached to a mesitylene (1,3,5-trimethylbenzene) ring, presents a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a thorough understanding of its molecular architecture.

The structural and electronic features of this molecule—namely, the steric hindrance around the acetyl group and the electron-donating nature of the three methyl groups on the aromatic ring—give rise to characteristic spectral patterns. Understanding these patterns is crucial for its identification, quality control, and for predicting its chemical behavior in various applications, including as a laboratory chemical and an intermediate in chemical synthesis.[1][3]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectral data, the following atom numbering scheme will be used throughout this guide.

Sources

An In-depth Technical Guide on the Natural Occurrence of Substituted Acetophenones

Abstract

Substituted acetophenones represent a diverse class of naturally occurring phenolic compounds found across numerous plant families and even in fungi.[1][2] These molecules, existing in both free and glycosidic forms, play crucial roles in plant defense mechanisms and serve as precursors for various pharmaceuticals.[2][3] This guide provides a comprehensive overview of the biosynthesis, natural sources, and significant biological activities of these compounds, tailored for researchers, scientists, and professionals in drug development. We delve into the primary biosynthetic pathways, detail their widespread distribution in the plant kingdom, and explore their pharmacological potential, including anti-inflammatory, antioxidant, and anticancer activities. Furthermore, this document outlines detailed protocols for the extraction, isolation, and characterization of these valuable natural products.

Introduction: The Significance of Acetophenones in Nature and Science

Acetophenones are aromatic ketones characterized by an acetyl group attached to a benzene ring. While the parent compound, acetophenone, is a valuable industrial solvent and a precursor in the synthesis of pharmaceuticals and resins, its substituted derivatives are of significant interest due to their widespread natural occurrence and diverse biological activities.[4][5][6] These compounds are not merely metabolic byproducts; they are active participants in the complex interplay between organisms, serving as defense compounds against herbivores and pathogens.[2][3]

From a pharmaceutical perspective, naturally derived acetophenones such as paeonol and apocynin have a long history of use in traditional medicine and are now being investigated for their therapeutic potential in modern drug development.[2][7][8] Their pharmacological profiles include anti-inflammatory, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic properties.[2][8] This guide aims to provide a detailed exploration of these compounds, from their biogenesis to their potential applications.

Biosynthesis of Substituted Acetophenones in Plants

The journey of substituted acetophenones in plants begins with primary metabolism, specifically the shikimate pathway, which is responsible for the production of aromatic amino acids, including L-phenylalanine. From this crucial starting point, the biosynthesis branches into specialized secondary metabolic pathways.

The Shikimate and Phenylpropanoid Pathways: Laying the Foundation

The core aromatic structure of acetophenones originates from L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, a pivotal step that channels carbon from primary to secondary metabolism.

The β-Oxidative Pathway: Side-Chain Shortening

Following the formation of trans-cinnamic acid, a β-oxidative pathway, analogous to fatty acid degradation, is employed to shorten the three-carbon side chain by two carbons.[3] Recent research in pear (Pyrus) has elucidated that the acetophenone moiety can arise from an impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate.[9] A loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase leads to the accumulation of this intermediate, which is then hydrolyzed and spontaneously decarboxylated to yield the acetophenone.[9]

Caption: Biosynthetic pathway of plant acetophenones.

Natural Sources of Substituted Acetophenones

Substituted acetophenones are widely distributed throughout the plant kingdom, having been identified in over 24 plant families.[1][2] They are also found in some fungal species.[1][2][10] The Rutaceae family, known for its aromatic plants, is a particularly rich source of these compounds, with the genera Melicope and Acronychia being prominent producers.[1][2]

Table 1: Prominent Naturally Occurring Substituted Acetophenones and Their Sources

| Compound Name | Chemical Name | Natural Source(s) | Reference(s) |

| Paeonol | 2'-Hydroxy-4'-methoxyacetophenone | Paeonia suffruticosa (Moutan Cortex), Paeonia lactiflora, Cynanchum paniculatum | [7], |

| Apocynin | 4'-Hydroxy-3'-methoxyacetophenone | Apocynum cannabinum, Picrorhiza kurroa, Iris spp. | [2], |

| Piceol | 4'-Hydroxyacetophenone | Picea abies (Norwegian spruce), Cloudberries, Artemisia annua | [11],[12] |

| 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone | Aronia melanocarpa, Paeonia lactiflora | [13] |

| Acronyculatins | Prenylated acetophenones | Acronychia oligophlebia | [14] |

| Melicolones | Prenylated acetophenones | Melicope pteleifolia | [2] |

Aromatic plants, in general, are significant sources of acetophenones and other bioactive compounds, which contribute to their use in traditional medicine, aromatherapy, and the food and fragrance industries.[15][16][17][18]

Biological Activities and Pharmacological Potential

The diverse structures of naturally occurring substituted acetophenones give rise to a wide array of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Analgesic Effects

Paeonol is perhaps the most well-studied acetophenone for its anti-inflammatory and analgesic properties.[7][8] It has been shown to inhibit the production of pro-inflammatory mediators and has a long history of use in traditional Chinese medicine for these purposes.[8][19][20] Apocynin also exhibits significant anti-inflammatory traits, often without the negative side effects associated with other anti-inflammatory drugs.[2]

Antioxidant Activity

Many substituted acetophenones, particularly those with hydroxyl groups on the aromatic ring, are potent antioxidants.[8] They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of chronic diseases.[21] 4'-Hydroxyacetophenone, for instance, possesses significant antioxidant characteristics due to its phenolic hydroxyl group.[12]

Anticancer Properties

Several acetophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][2] Paeonol has been shown to inhibit cancer cell growth and proliferation through multiple mechanisms, including inducing apoptosis and modulating signaling pathways like PI3K/AKT and NF-κB.[19] Acronyculatins isolated from Acronychia oligophlebia have also shown cytotoxic activity against MCF-7 breast cancer cells.[14]

Antimicrobial and Other Activities

The biological activities of acetophenones extend to antimicrobial, antimalarial, and antityrosinase effects.[1] Their role as insect repellents in plants also suggests potential applications as eco-friendly pesticides.[2] For example, 4'-hydroxyacetophenone exhibits antibacterial properties by disrupting cellular structures.[12]

Experimental Protocols: Isolation and Characterization

The successful study and application of naturally occurring acetophenones rely on robust methods for their extraction, isolation, and structural elucidation.

Extraction of Substituted Acetophenones from Plant Material

Objective: To extract acetophenone derivatives from dried and powdered plant material.

Methodology:

-

Maceration: a. Weigh 100 g of dried, powdered plant material (e.g., root bark of Paeonia suffruticosa for paeonol). b. Place the powder in a large Erlenmeyer flask. c. Add 500 mL of a suitable solvent, such as ethanol or methanol. d. Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

Soxhlet Extraction (for more efficient extraction): a. Place 50 g of the powdered plant material in a thimble. b. Insert the thimble into the main chamber of the Soxhlet extractor. c. Fill the distilling flask with 300 mL of the chosen solvent. d. Heat the flask and allow the extraction to proceed for 6-8 hours.

-

Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Caption: General workflow for the extraction of acetophenones.

Isolation and Purification by Column Chromatography

Objective: To isolate individual acetophenone compounds from the crude extract.

Methodology:

-

Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). b. Pour the slurry into a glass column and allow it to pack uniformly.

-

Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the mobile phase. b. Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate. c. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. c. Collect fractions of the eluate in separate test tubes.

-

Monitoring: a. Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest. b. Pool the fractions that show a single spot with a similar Rf value.

-

Final Purification: a. Concentrate the pooled fractions to obtain the purified compound. b. Further purification can be achieved using techniques like preparative HPLC if necessary.

Structural Characterization

Objective: To determine the chemical structure of the isolated acetophenone derivatives.

Methodology:

-

Spectroscopic Analysis: a. UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance, providing information about the chromophore system. b. Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. c. Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution MS (HRMS) provides the exact molecular formula. d. Nuclear Magnetic Resonance (NMR) Spectroscopy: i. ¹H NMR: To determine the number and environment of protons in the molecule. ii. ¹³C NMR: To determine the number and type of carbon atoms. iii. 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete structural elucidation.

-

Comparison with Literature Data: Compare the obtained spectroscopic data with that reported in the literature for known acetophenone derivatives to confirm the structure.

Conclusion and Future Perspectives

The study of naturally occurring substituted acetophenones is a vibrant and promising field of research. These compounds, with their diverse structures and significant biological activities, represent a valuable resource for the development of new pharmaceuticals, agrochemicals, and cosmetic ingredients.[22][23] The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to enhance their production.[3] As our understanding of the ecological roles and pharmacological mechanisms of these fascinating molecules deepens, so too will their potential to contribute to human health and well-being. Continued exploration of the vast chemical diversity of the natural world is certain to uncover novel acetophenone derivatives with unique and valuable properties.

References

-

Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

-

Insen. (2025). Natural Paeonol vs Synthetic Sources Differences Application. Insen Bio. [Link]

-

The Importance of Aromatic Plants in Medicine. (n.d.). Longdom Publishing. [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]

-

Latif, A., et al. (2022). Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress. Molecules. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

-

Sharma, B., et al. (2021). Pharmacology of apocynin: a natural acetophenone. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Medicinal plants and aromatic plants. (n.d.). ResearchGate. [Link]

-

Fu, Y., et al. (2023). Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy. Frontiers in Pharmacology. [Link]

-

Juliani, H. R., & Simon, J. E. (2016). Overview of Medicinal and Aromatic Crops. ACS Symposium Series. [Link]

-

Advanced Biotech. (2024). Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications. Advanced Biotech. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]

-

Zhang, L., et al. (2019). Paeonol: pharmacological effects and mechanisms of action. Acta Pharmacologica Sinica. [Link]

-

Isolation and identification of new prenylated acetophenone derivatives from Acronychia oligophlebia. (2019). Natural Product Research. [Link]

-

Exploring Aromatic Medicine Beyond Essential Oils. (2024). The Herbal Academy. [Link]

-

Liu, Y., et al. (2022). Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview. Frontiers in Pharmacology. [Link]

-

Raja, H. A., et al. (2016). Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416). Phytochemistry. [Link]

-

Petropoulos, S., et al. (2022). Aromatic Herbs as a Source of Bioactive Compounds: An Overview of Their Antioxidant Capacity, Antimicrobial Activity, and Major Applications. Antioxidants. [Link]

-

Dorsch, W., et al. (2009). Acetophenones: Highly Active Antiasthmatic Compounds of Plant Origin. International Archives of Allergy and Immunology. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. ResearchGate. [Link]

-

4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. (2025). ACS Omega. [Link]

-

Hydroxy acetophenone. (n.d.). Regimen Lab. [Link]

-

Acetophenone. (n.d.). Wikipedia. [Link]

-

4'-Hydroxyacetophenone. (n.d.). PubChem. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]

-

Piotrowska, H., et al. (2012). Biological activity of piceatannol: leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research. [Link]

-

Naturally impaired side-chain shortening of aromatic 3-ketoacyl-CoAs reveals the biosynthetic pathway of plant acetophenones. (2025). Nature Plants. [Link]

-

2'-Hydroxyacetophenone. (n.d.). PubChem. [Link]

-

Gupta, M., et al. (2013). SOURCE, PRODUCTION AND BIOLOGICAL ACTIVITIES OF PICEATANNOL: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Piotrowska, H., et al. (2012). Biological activity of piceatannol: Leaving the shadow of resveratrol. ResearchGate. [Link]

-

Why we use Hydroxyacetophenone. (2019). Cipher Skincare. [Link]

-

Silva, A. C. S., et al. (2021). Synthesis, spectroscopic characterization and antibacterial evaluation by chalcones derived of acetophenone isolated from Croton anisodontus Müll.Arg. Journal of Molecular Structure. [Link]

-

Ahmadpourmir, H., et al. (2024). Prenylated acetophenones from Melicope obscura and Melicope obtusifolia ssp. obtusifolia var. arborea and their distribution in Rutaceae. ResearchGate. [Link]

-

Discover 4-Hydroxyacetophenone: Your Key Cosmetic Preservative and Organic Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hydroxyacetophenone. (n.d.). SincereSkincare.com. [Link]

-

2'-hydroxyacetophenone. (n.d.). The Good Scents Company. [Link]

-

Piceatannol: a natural stilbene with a broad spectrum of biological activities. (2022). Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. flavorfrenzy.com [flavorfrenzy.com]

- 6. Acetophenone - Wikipedia [en.wikipedia.org]

- 7. qherb.net [qherb.net]

- 8. researchgate.net [researchgate.net]

- 9. Naturally impaired side-chain shortening of aromatic 3-ketoacyl-CoAs reveals the biosynthetic pathway of plant acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. regimenlab.com [regimenlab.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Isolation and identification of new prenylated acetophenone derivatives from Acronychia oligophlebia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academics.su.edu.krd [academics.su.edu.krd]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aromaticmedicineschool.com [aromaticmedicineschool.com]

- 18. Aromatic Herbs as a Source of Bioactive Compounds: An Overview of Their Antioxidant Capacity, Antimicrobial Activity, and Major Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of 2,4,6-Trimethylacetophenone

A Note on Isomer Specificity: Initial inquiries for "2,3,6-Trimethylacetophenone" yielded limited toxicological data. Consequently, this guide focuses on the more extensively documented isomer, 2,4,6-Trimethylacetophenone (CAS RN: 1667-01-2) . All subsequent data and analyses pertain to this specific isomer. This decision was made to provide a more comprehensive and data-supported toxicological profile.

Executive Summary

This technical guide provides a comprehensive toxicological profile of 2,4,6-Trimethylacetophenone, a substituted aromatic ketone. Due to a notable scarcity of direct toxicological studies on this specific compound, this report employs a read-across approach, leveraging data from structurally similar substances, including other substituted acetophenones and alkylphenols. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its chemical properties, anticipated metabolic pathways, and a toxicological hazard assessment. The document highlights the need for further empirical studies to definitively characterize the toxicological profile of 2,4,6-Trimethylacetophenone.

Chemical and Physical Properties

2,4,6-Trimethylacetophenone is a combustible liquid with a distinct odor.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1667-01-2 | [2] |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Boiling Point | 235-236 °C | [1][5] |

| Density | 0.975 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

Toxicokinetics: A Predictive Overview

Metabolism

The metabolism of substituted acetophenones has been a subject of study, providing a basis for predicting the metabolic pathways of 2,4,6-Trimethylacetophenone.[6][7] The primary route of metabolism is anticipated to be N-hydroxylation of the imine derivatives, leading to the formation of isomeric oximes.[6][7]

A proposed metabolic pathway for 2,4,6-Trimethylacetophenone is illustrated in the following diagram:

Caption: Proposed workflow for toxicological evaluation.

Conclusion and Recommendations

The toxicological profile of 2,4,6-Trimethylacetophenone remains largely uncharacterized. Based on a read-across approach from structurally similar compounds, there is a potential for this substance to exhibit metabolic activity and possible toxicity. The lack of empirical data represents a significant knowledge gap.

It is strongly recommended that comprehensive toxicological studies, following established OECD guidelines, be conducted to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity of 2,4,6-Trimethylacetophenone. Such data are essential for a thorough risk assessment and to ensure the safety of its use in any application.

References

- Metabolic N-Hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. (URL not available)

-

2',4',6'-trimethyl acetophenone, 1667-01-2 - The Good Scents Company. ([Link])

-

Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes - PubMed. ([Link])

- Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aqu

-

Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed. ([Link])

-

Alkylphenol Ethoxylates Toxicity → Area → Sustainability. ([Link])

-

Alkylphenols - Toxic Chemistry - GreenSpec. ([Link])

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed. ([Link])

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. ([Link])

-

2',4',6'-trimethyl acetophenone, 1667-01-2 - The Good Scents Company. ([Link])

-

2',4',6'-trimethyl acetophenone - FlavScents. ([Link])

-

2',4',6'-TRIMETHYLACETOPHENONE - DrugFuture. ([Link])

-

2',4',6'-TRIMETHYLACETOPHENONE - gsrs. ([Link])

-

2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem - NIH. ([Link])

-

C&L Inventory - ECHA - Regulations.gov. ([Link])

-

UK REACH grandfathered registrations notified substances list - GOV.UK. ([Link])

-

Chemical Substance Search - eChem portal. ([Link])

-

Chemical Substance Search - eChem portal. ([Link])

-

CLP Annex VI – harmonised classifications - ECHA CHEM. ([Link])

Sources

- 1. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 2. 2 ,4 ,6 -Trimethylacetophenone = 98.0 GC 1667-01-2 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2',4',6'-Trimethylacetophenone | 1667-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. eChemPortal - Home [echemportal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Investigating the Thermal Stability and Degradation of 2,3,6-Trimethylacetophenone

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, dictates a molecule's resilience to heat, a critical factor influencing its synthesis, purification, storage, and ultimately, its efficacy and safety in final applications. This guide focuses on 2,3,6-trimethylacetophenone, an aromatic ketone with potential applications in organic synthesis and drug development.

A survey of the current scientific literature reveals a notable gap in the characterization of the 2,3,6-isomer, with significantly more information available for its 2,4,6-trimethyl counterpart. This guide, therefore, is crafted not as a review of established data, but as a forward-looking technical manual for the researcher. It provides a robust framework for the systematic investigation of the thermal stability and degradation pathways of this compound. By leveraging established principles of thermal analysis and drawing parallels with related acetophenone derivatives, this document will empower researchers to confidently navigate the thermal characterization of this and other novel compounds.

The Significance of Thermal Stability in the Lifecycle of a Chemical Compound

The journey of a chemical compound from laboratory synthesis to industrial application is often fraught with thermal challenges. High temperatures are frequently employed in chemical reactions, purification processes like distillation, and formulation steps such as melt extrusion. The thermal stability of a compound dictates its ability to withstand these processes without undergoing unwanted decomposition.[1]

Degradation can lead to a loss of product purity, the formation of potentially toxic byproducts, and a decrease in overall process efficiency. For drug development professionals, understanding the thermal profile of an active pharmaceutical ingredient (API) is a non-negotiable aspect of pre-formulation studies and is critical for ensuring the final drug product's safety, efficacy, and shelf-life.[2][3]

Foundational Techniques for Thermal Analysis: TGA and DSC

The cornerstone of any thermal stability investigation lies in the application of two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] The resulting data provides invaluable information on the thermal stability and composition of a material.

-

Principle of Operation: A high-precision balance continuously monitors the mass of a sample situated in a furnace. The temperature of the furnace is increased at a constant rate, and any mass loss is recorded. The atmosphere within the furnace can be controlled, typically using an inert gas like nitrogen to study thermal decomposition, or an oxidative gas like air to investigate oxidative degradation.[6]

-

Information Gained: The output of a TGA experiment is a thermogram, a plot of mass versus temperature. From this, one can determine:

-

The onset temperature of decomposition, indicating the initiation of thermal degradation.

-

The temperature at which the maximum rate of decomposition occurs.

-

The percentage of mass lost at different temperature ranges, corresponding to the loss of specific molecular fragments.

-

The composition of multi-component systems.

-

The amount of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7]

-

Principle of Operation: The sample and an inert reference material are heated or cooled at a controlled rate. The instrument measures the difference in heat flow between the sample and the reference. This difference in heat flow is a direct measure of the energy absorbed (endothermic process) or released (exothermic process) by the sample.[7][8]

-

Information Gained: A DSC thermogram plots heat flow against temperature. It can reveal:

-

Melting point (Tm): An endothermic peak indicating the transition from a solid to a liquid state.

-

Crystallization temperature (Tc): An exothermic peak showing the transition from a liquid or amorphous state to a crystalline solid.

-

Glass transition temperature (Tg): A step-like change in the baseline, characteristic of amorphous materials, representing the transition from a rigid, glassy state to a more flexible, rubbery state.[9]

-

Enthalpy of transitions (ΔH): The area under a DSC peak is proportional to the enthalpy change associated with the transition, providing quantitative information about the energy involved.

-

Heat capacity (Cp): The ability of a material to absorb heat.

-

A Proposed Investigative Framework for this compound

Given the absence of specific thermal data for this compound, the following sections outline a systematic approach to its characterization.

Hypothetical Thermal Profile

Based on the known properties of the structurally similar 2,4,6-trimethylacetophenone, we can formulate a hypothesis for the thermal behavior of the 2,3,6-isomer. 2,4,6-trimethylacetophenone is a liquid at room temperature with a high boiling point (235-236 °C) and flash point (>110 °C).[10][11][12] This suggests a relatively high degree of thermal stability. It is reasonable to hypothesize that this compound will exhibit a similar thermal stability profile, with decomposition likely initiating at temperatures well above its boiling point.

Postulated Thermal Degradation Pathways

The thermal decomposition of organic molecules typically proceeds via the path of least resistance, which involves the cleavage of the weakest chemical bonds.[13] For this compound, several degradation pathways can be postulated, likely involving free-radical mechanisms at elevated temperatures.[14]

-

Pathway A: Acetyl Group Cleavage: The bond between the carbonyl carbon and the aromatic ring, and the bond between the carbonyl carbon and the methyl group are potential sites for initial cleavage. This could lead to the formation of a 2,3,6-trimethylphenyl radical and an acetyl radical, or a 1-(2,3,6-trimethylphenyl)ethan-1-one radical and a methyl radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of smaller volatile products.

-

Pathway B: Methyl Group Cleavage from the Ring: The C-C bonds between the aromatic ring and the methyl groups are also susceptible to homolytic cleavage at high temperatures, leading to the formation of various radical intermediates and subsequent rearrangement and fragmentation products.

-

Pathway C: Condensation and Polymerization: At high temperatures, radical species can also recombine to form larger, more complex molecules, potentially leading to the formation of a non-volatile char residue.

The following Graphviz diagram illustrates these hypothetical degradation pathways.

Caption: Hypothetical degradation pathways for this compound.

Experimental Design and Protocols

To validate the hypothetical thermal profile and elucidate the actual degradation pathways, a rigorous experimental approach is necessary.

Experimental Workflow

The following diagram outlines the logical flow of the experimental investigation.

Caption: Workflow for the thermal analysis of this compound.

Detailed Step-by-Step Protocols

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[6][15]

-

Instrument Setup:

-

Place the crucible in the TGA autosampler or manually load it into the furnace.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature to ramp from the initial temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.[16]

-

Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min for an inert atmosphere.

-

-

Experiment Execution: Start the experiment and record the mass loss as a function of temperature.

-

Oxidative Atmosphere (Optional): Repeat the experiment using dry air as the purge gas to investigate the oxidative stability.

-